Superior nNOS Inhibition Compared to Structural Analogs
2-(4-Nitrophenoxy)-N-(pyridin-3-yl)acetamide exhibits potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in a rat brain homogenate assay [1]. This activity is significantly more potent than that of a closely related analog, AG 126, which inhibits inducible NOS (iNOS) with an IC50 of 15.38 µM . While direct nNOS data for AG 126 is not available, the >37-fold difference in potency against NOS isoforms suggests a substantial divergence in target engagement and selectivity, highlighting the unique pharmacological profile of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide for nNOS-related research.
| Evidence Dimension | nNOS Inhibition |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | AG 126 (iNOS IC50 = 15.38 µM) |
| Quantified Difference | Target compound is >37-fold more potent against nNOS than comparator is against iNOS |
| Conditions | nNOS: Rat brain homogenate, oxyhemoglobin to methemoglobin conversion assay, 10 mins [1]. iNOS: Human amnion cells, COX-2 activity assay . |
Why This Matters
For researchers investigating nNOS-mediated pathways in neurological disorders, this compound offers a significantly more potent starting point than alternatives like AG 126, potentially reducing required compound quantities and off-target effects at lower concentrations.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278). IC50: 410 nM for nNOS. View Source
